3-Chlorocetirizine

Übersicht

Beschreibung

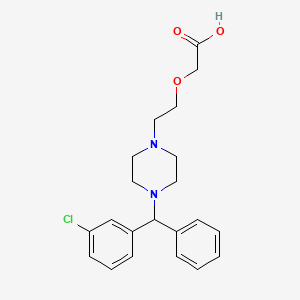

3-Chlorocetirizine is a chemical compound . It has a molecular formula of C21H25ClN2O3 and a molecular weight of 388.888 .

Synthesis Analysis

The synthesis of this compound involves several steps . The process includes the condensation of 1-[(4-chlorophenyl)-phenylmethyl]piperazine with 2-chloroethoxy acetamide to obtain 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy acetamide, which upon hydrolysis gives cetirizine .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a (3-chlorophenyl)(phenyl)methyl group and a 2-ethoxyacetic acid group .

Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 535.1±45.0 °C at 760 mmHg, and a flash point of 277.4±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activity

Studies have explored the antimicrobial activities of various compounds in primary endodontic pathogens. While the research does not directly mention 3-Chlorocetirizine, it emphasizes the importance of investigating the antimicrobial properties of various compounds, which could be a potential application area for this compound in future studies (Carson, Goodell, & McClanahan, 2005).

2. Analytical Method Development

This compound, as a related compound to Levocetirizine, could be of interest in the development of analytical methods for the detection of impurities in pharmaceuticals. A study highlighted the development of a stability-indicating HPLC method for the determination of related substances in Levocetirizine Dihydrochloride Oral Solution, showcasing the significance of precise analytical methods in pharmaceutical research (Akula, Sinha, & Han Jeong Seok, 2017).

3. Environmental Impact Assessment

The impact of chlorine and related compounds on the environment, particularly in wastewater treatment, is a significant area of research. Studies have assessed the effects of chlorination on genotoxicity in wastewater, which is relevant to understanding the broader environmental impacts of chlorinated compounds, potentially including this compound (Wang, Hu, & Wang, 2007).

4. Pharmacodynamic and Pharmacokinetic Studies

Levocetirizine, a compound related to this compound, has been extensively studied for its pharmacodynamic and pharmacokinetic properties. Research focusing on Levocetirizine provides insights into how structural modifications, such as the introduction of a chlorine atom in this compound, might influence the pharmacological profile of these compounds (Gandon & Allain, 2002).

5. Anti-inflammatory and Antihistamine Effects

The anti-inflammatory and antihistamine effects of Levocetirizine have been a subject of interest, which could also be relevant for this compound. These studies provide a basis for exploring the potential anti-inflammatory or antihistaminic activities of structurally related compounds like this compound (Walsh, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

3-Chlorocetirizine, also known as Cetirizine 3-Chloro Impurity, is a derivative of cetirizine . Cetirizine is a selective Histamine-1 antagonist , which means it primarily targets the Histamine-1 (H1) receptors. These receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

The mode of action of this compound is likely similar to that of cetirizine, given their structural similarity. Cetirizine works by selectively inhibiting peripheral H1 receptors . This inhibition prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms .

Biochemical Pathways

This pathway plays a key role in the body’s immune response to allergens .

Pharmacokinetics

Cetirizine, the parent compound, is known to have a half-life elimination of approximately 8 hours in adults . It also has a high protein binding capacity, with a mean plasma protein binding of 93% . These properties may influence the bioavailability of this compound.

Result of Action

The result of this compound’s action would be the alleviation of allergic symptoms. By inhibiting H1 receptors, it prevents histamine from triggering an allergic response, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives .

Eigenschaften

IUPAC Name |

2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26/h1-8,15,21H,9-14,16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDBOSZFDKRHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151554 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232460-31-9 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232460-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorocetirizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232460319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F63N9S45M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)